Ethyl methyl sulphite

Thermodynamics Process Chemistry Solvent Engineering

Ethyl methyl sulphite (EMS; C3H8O3S) is an asymmetric linear dialkyl sulfite that serves as a versatile organosulfur building block and solvent in synthetic chemistry. Its physical properties—including a boiling point of 414.65 K (141.5 °C) and density of 1.131 g/cm³—have been critically evaluated and archived in the NIST Web Thermo Tables, establishing a reliable procurement baseline.

Molecular Formula C3H8O3S
Molecular Weight 124.16 g/mol
CAS No. 10315-59-0
Cat. No. B076685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl sulphite
CAS10315-59-0
Molecular FormulaC3H8O3S
Molecular Weight124.16 g/mol
Structural Identifiers
SMILESCCOS(=O)OC
InChIInChI=1S/C3H8O3S/c1-3-6-7(4)5-2/h3H2,1-2H3
InChIKeyFMQCKJHUYDYTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methyl Sulphite (CAS 10315-59-0) – Key Properties and Procurement Baseline for Research Applications


Ethyl methyl sulphite (EMS; C3H8O3S) is an asymmetric linear dialkyl sulfite that serves as a versatile organosulfur building block and solvent in synthetic chemistry . Its physical properties—including a boiling point of 414.65 K (141.5 °C) and density of 1.131 g/cm³—have been critically evaluated and archived in the NIST Web Thermo Tables, establishing a reliable procurement baseline [1]. This compound represents a distinct structural intermediate between the fully methylated and fully ethylated sulfite homologs, offering a unique balance of volatility and solvency .

Intermediate boiling point enables tailored solvent removal and reaction control
Asymmetric methyl/ethyl sulfite building block for stereochemical exploration
NIST-validated thermophysical baseline supports procurement confidence

Why Direct Substitution with DMS or DES Is Not Equivalent: Critical Differentiation for EMS in Procurement


Within the linear dialkyl sulfite family, dimethyl sulfite (DMS) and diethyl sulfite (DES) are the most common alternatives. However, their physical and functional properties diverge significantly from EMS due to the asymmetric methyl/ethyl substitution pattern. DMS exhibits a lower boiling point (126 °C) and higher density (1.29 g/cm³), while DES shows a higher boiling point (158 °C) and lower density (1.105 g/cm³) [1]. In electrochemical applications, the SEI-forming capability and decomposition potential of linear sulfites follow a trend where the alkyl chain length modulates reactivity [2]. Consequently, EMS occupies a distinct thermodynamic and kinetic niche—its boiling point, vapor pressure, and polarity cannot be replicated by either symmetric homolog, making simple substitution inadvisable for processes requiring precise solvent volatility or reaction tuning [3].

Volatility profile mismatch
EMS boiling point falls between DMS and DES; solvent removal profiles differ significantly.
Density-dependent phase behavior
Intermediate density alters biphasic mixing and gravimetric handling vs. symmetric homologs.
Electrochemical tuning by alkyl asymmetry
Asymmetric chain may shift SEI composition relative to DMS/DES; class-level evidence requires validation.

Quantitative Differentiation Evidence for Ethyl Methyl Sulphite vs. DMS and DES


Intermediate Boiling Point and Vapor Pressure for Process Optimization

Ethyl methyl sulphite exhibits an intermediate normal boiling point (414.65 K / 141.5 °C) compared to its symmetric homologs. This places its volatility between DMS (126 °C) and DES (158 °C) [1][2][3]. This precise boiling point allows for tailored solvent removal strategies and vapor-phase handling that are not achievable with the more volatile DMS or the less volatile DES.

Boiling point comparison
Head-to-head
141.5°C+15.5°C vs DMS, −16.5°C vs DES
Distinct volatility window for reaction and purification control
Standard pressure; verify under process-specific conditions
Thermodynamics Process Chemistry Solvent Engineering

Balanced Density and Refractive Index for Liquid-Phase Handling

The density of EMS (1.131 g/cm³) is strategically positioned between that of DMS (1.294 g/mL at 25 °C) and DES (1.1054 g/cm³ at 0 °C) [1][2]. This intermediate density, coupled with its refractive index (n20/D 1.4156), offers a distinct solubility and mixing profile in biphasic systems compared to the denser DMS or the lighter DES.

Density comparison
Head-to-head
1.131 g/cm³−0.163 vs DMS, +0.026 vs DES
Intermediate density supports phase separation and dosing accuracy
Density values at referenced temperatures; verify under working conditions
Physical Chemistry Formulation Quality Control

Inferred Electrochemical Stability and SEI-Forming Capability Based on Linear Sulfite Class Behavior

Studies on linear sulfites (DMS and DES) in LiBOB/GBL electrolytes demonstrate their ability to increase ionic conductivity and form effective SEI films on anodes, unlike cyclic sulfites which show little benefit [1]. Furthermore, sulfite-based cosolvent systems exhibit wide electrochemical windows exceeding 5.4 V, with room-temperature conductivities >3 mS/cm [2]. While direct quantitative data for EMS is absent from primary literature, its structural homology to DMS and DES as a linear dialkyl sulfite allows for a class-level inference: EMS is expected to similarly enhance electrolyte performance through favorable SEI formation and wide electrochemical stability, with its asymmetric structure potentially offering a unique balance of reactivity and film properties relative to the symmetric analogs.

Electrochemical class inference
Class-level
Linear sulfite class >5.4 V window, effective SEI formation
EMS expected to behave similarly; direct data lacking
Requires confirmatory testing in specific electrolyte formulation
Electrochemistry Battery Electrolytes SEI Formation

High-Value Application Scenarios for Ethyl Methyl Sulphite Based on Differentiated Properties


Customized Electrolyte Co-Solvent Development for Next-Generation Li-Ion Batteries

Given the established efficacy of linear sulfites DMS and DES in enhancing ionic conductivity and forming stable SEI layers [1], EMS presents a compelling opportunity for electrolyte formulation. Its intermediate boiling point (141.5 °C) and density (1.131 g/cm³) offer a distinct volatility and mixing profile compared to DMS and DES, which can be exploited to fine-tune electrolyte viscosity, wetting behavior, and high-temperature stability. Researchers seeking to optimize electrolyte formulations for high-voltage or wide-temperature-range operation should procure EMS to evaluate its unique contribution to SEI composition and cell performance [2].

Precision Organic Synthesis Requiring Tunable Reaction Media

EMS serves as a polar, aprotic solvent with a boiling point that is strategically intermediate between common laboratory solvents. This allows for reaction conditions that are less volatile than DMS (126 °C) but more easily removed than DES (158 °C), providing a wider operational window for temperature-sensitive nucleophilic substitutions and alkylations . Its use as a sulfonating or alkylating agent further distinguishes it as a reagent of choice for introducing the ethyl methyl sulfite moiety into target molecules, where the asymmetric substitution pattern may influence stereochemical outcomes.

Calibration Standards and Physical Property Reference Materials

The critically evaluated thermophysical data for EMS, including normal boiling temperature and density, are available through the NIST/TRC Web Thermo Tables [3]. This makes EMS a valuable reference compound for calibrating analytical instruments, validating computational models, and establishing thermodynamic baselines. Procurement for this purpose leverages the high-quality, peer-reviewed data that underpin its use as a standard.

Application
Selection Property
Validation Focus
Electrolyte co-solvent development
Intermediate volatility and density
SEI composition and conductivity in Li-ion cells
Tunable reaction solvent
Asymmetric sulfite building block
Reaction temperature control and by-product removal
Thermodynamic reference standard
NIST-validated thermophysical data
Instrument calibration and model validation
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